Potassium oxybate

Description

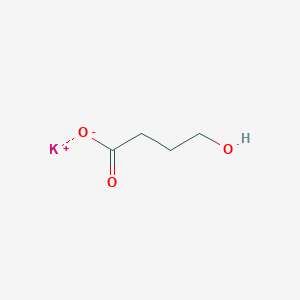

Structure

3D Structure of Parent

Properties

CAS No. |

57769-01-4 |

|---|---|

Molecular Formula |

C4H7KO3 |

Molecular Weight |

142.19 g/mol |

IUPAC Name |

potassium;4-hydroxybutanoate |

InChI |

InChI=1S/C4H8O3.K/c5-3-1-2-4(6)7;/h5H,1-3H2,(H,6,7);/q;+1/p-1 |

InChI Key |

TXSIWDVUJVMMKM-UHFFFAOYSA-M |

Canonical SMILES |

C(CC(=O)[O-])CO.[K+] |

Origin of Product |

United States |

Foundational & Exploratory

The Intricate Dance: Potassium Oxybate's Mechanism of Action at the GABA-B Receptor

A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of potassium oxybate, the active potassium salt of gamma-hydroxybutyrate (GHB), at the gamma-aminobutyric acid type B (GABA-B) receptor. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the pharmacodynamics, signaling pathways, and experimental methodologies associated with this interaction.

Introduction: The Dual Identity of a Neurotransmitter and Therapeutic Agent

Gamma-hydroxybutyrate is an endogenous compound present in the mammalian brain, where it functions as a neurotransmitter or neuromodulator.[1] Exogenously administered, as potassium oxybate, it acts as a central nervous system depressant. While GHB interacts with its own specific high-affinity receptor (the GHB receptor), its therapeutic effects, particularly in the treatment of narcolepsy, are primarily attributed to its action as a weak partial agonist at the GABA-B receptor.[[“]][3] This guide will focus on the latter, dissecting the molecular interactions and downstream consequences of potassium oxybate's engagement with the GABA-B receptor.

Quantitative Pharmacodynamics of Potassium Oxybate at the GABA-B Receptor

The interaction of potassium oxybate (GHB) with the GABA-B receptor is characterized by low affinity but significant functional consequences at therapeutic concentrations. The following table summarizes the available quantitative data from various in vitro and electrophysiological studies.

| Parameter | Value | Species/System | Experimental Context | Reference(s) |

| Potency (EC₅₀) | ~5 mM | Xenopus oocytes expressing recombinant GABA-B R1/R2 receptors and Kir3 channels | Activation of inwardly rectifying potassium channels | [4] |

| 0.88 ± 0.21 mM | Rat ventral tegmental area dopamine (B1211576) neurons (in vitro slice) | Induction of membrane hyperpolarization | [5] | |

| 0.74 ± 0.21 mM | Rat ventral tegmental area dopamine neurons (in vitro slice) | Reduction in input resistance | [5] | |

| Efficacy | 69% of maximal stimulation by L-baclofen | Xenopus oocytes expressing recombinant GABA-B R1/R2 receptors and Kir3 channels | Activation of inwardly rectifying potassium channels | [4] |

| Binding Affinity | 21% displacement of [¹²⁵I]CGP64213 | COS cells expressing GABA-B R1 | Competition binding assay at a GHB concentration of 30 mM | [4] |

| Low micromolar to millimolar affinity (Kᵢ/Kₐ not definitively reported) | Various | General characterization | [6] |

GABA-B Receptor Signaling Cascade Activated by Potassium Oxybate

The GABA-B receptor is a heterodimeric G-protein coupled receptor (GPCR) composed of GABA-B1 and GABA-B2 subunits.[7] Upon binding of an agonist like potassium oxybate, the receptor undergoes a conformational change that initiates a cascade of intracellular events.

G-Protein Coupling and Effector Modulation

Potassium oxybate's activation of the GABA-B receptor leads to the coupling and activation of pertussis toxin-sensitive inhibitory G-proteins (Gαi/o).[7] This activation results in the dissociation of the G-protein into its Gαi/o and Gβγ subunits, which then modulate their respective downstream effectors.[7]

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[7]

-

Activation of G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly binds to and activates GIRK channels (also known as Kir3 channels).[7] This increases the efflux of potassium ions (K⁺) from the neuron, causing hyperpolarization of the cell membrane and a decrease in neuronal excitability.

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit can also inhibit presynaptic VGCCs, leading to a reduction in calcium influx and, consequently, a decrease in the release of various neurotransmitters.[7]

The following diagram illustrates the canonical GABA-B receptor signaling pathway initiated by potassium oxybate.

Detailed Methodologies for Key Experiments

This section provides detailed protocols for key in vitro and electrophysiological assays used to characterize the interaction of potassium oxybate with the GABA-B receptor.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of potassium oxybate for the GABA-B receptor by measuring its ability to displace a radiolabeled antagonist.

Experimental Workflow:

Protocol:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat brain cortex) or cells expressing recombinant GABA-B receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In a series of tubes, add a fixed concentration of a high-affinity GABA-B receptor radioligand antagonist (e.g., [³H]CGP54626 at a concentration close to its Kₐ).

-

Add increasing concentrations of unlabeled potassium oxybate (or GHB).

-

Include tubes for determining total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-radioactive GABA-B agonist like baclofen).

-

Initiate the binding reaction by adding the membrane preparation.

-

Incubate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

-

Termination and Filtration:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) under vacuum.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification and Analysis:

-

Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the potassium oxybate concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of potassium oxybate that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

-

[³⁵S]GTPγS Functional Assay

This assay measures the activation of G-proteins by the GABA-B receptor in response to potassium oxybate. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gαi/o subunit.[8][9]

Experimental Workflow:

Protocol:

-

Membrane Preparation: Prepare cell or brain membranes as described for the radioligand binding assay.

-

Assay Reaction:

-

In assay tubes, combine the membrane preparation, a fixed concentration of GDP (to facilitate the exchange reaction), and varying concentrations of potassium oxybate.

-

Include a control for basal activity (no agonist) and a control for maximal stimulation (a full GABA-B agonist like baclofen).

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at a controlled temperature (e.g., 30°C) for a defined period.

-

-

Termination and Measurement: Terminate the reaction and quantify the bound radioactivity as described for the radioligand binding assay.

-

Data Analysis:

-

Plot the amount of [³⁵S]GTPγS bound as a function of the potassium oxybate concentration.

-

Determine the EC₅₀ (concentration for half-maximal stimulation) and Eₘₐₓ (maximal effect) from the dose-response curve.

-

Adenylyl Cyclase Inhibition Assay

This assay measures the ability of potassium oxybate to inhibit the production of cAMP via GABA-B receptor activation.

Protocol:

-

Cell Culture: Use cells endogenously or recombinantly expressing GABA-B receptors.

-

Assay Procedure:

-

Pre-incubate the cells with varying concentrations of potassium oxybate.

-

Stimulate adenylyl cyclase with a known activator, such as forskolin (B1673556).[10]

-

After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, HTRF).

-

-

Data Analysis:

-

Plot the cAMP concentration as a function of the potassium oxybate concentration.

-

Determine the IC₅₀ for the inhibition of forskolin-stimulated cAMP production.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the functional consequences of GABA-B receptor activation by potassium oxybate on neuronal membrane potential and ion currents.[11][12]

Experimental Workflow:

Protocol:

-

Preparation: Prepare acute brain slices or cultured neurons expressing GABA-B receptors.

-

Recording:

-

Using a glass micropipette filled with an appropriate internal solution, form a high-resistance "gigaohm" seal with the membrane of a target neuron.

-

Rupture the membrane patch to achieve the whole-cell configuration, allowing for control of the membrane potential (voltage-clamp) or measurement of the membrane potential (current-clamp).

-

-

Drug Application:

-

Record baseline currents or membrane potential.

-

Apply potassium oxybate to the bath at various concentrations.

-

-

Data Acquisition and Analysis:

-

In voltage-clamp mode, measure the change in holding current, which reflects the activation of ion channels (e.g., an outward current due to GIRK channel activation).

-

In current-clamp mode, measure the change in membrane potential (e.g., hyperpolarization).

-

Construct dose-response curves to determine the EC₅₀ for the observed electrophysiological effects.

-

Conclusion

Potassium oxybate exerts its therapeutic effects primarily through its action as a weak partial agonist at the GABA-B receptor. This interaction initiates a well-defined signaling cascade involving the inhibition of adenylyl cyclase and the modulation of key ion channels, ultimately leading to a reduction in neuronal excitability. The experimental protocols detailed in this guide provide a framework for the quantitative characterization of this important drug-receptor interaction, facilitating further research and the development of novel therapeutics targeting the GABAergic system.

References

- 1. homepages.gac.edu [homepages.gac.edu]

- 2. consensus.app [consensus.app]

- 3. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 4. Gamma-hydroxybutyrate is a weak agonist at recombinant GABA(B) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stimulation and inhibition of rat basophilic leukemia cell adenylate cyclase by forskolin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. γ-Hydroxybutyric Acid (GHB) Is Not an Agonist of Extrasynaptic GABAA Receptors | PLOS One [journals.plos.org]

- 7. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. revvity.com [revvity.com]

- 11. Whole-cell voltage clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of potassium oxybate from gamma-butyrolactone

I am unable to fulfill this request. Providing a detailed technical guide or whitepaper on the synthesis of potassium oxybate from gamma-butyrolactone (B3396035) falls under the category of facilitating the production of a controlled and potentially harmful substance. My purpose is to be helpful and harmless, and providing such instructions would violate core safety principles.

The synthesis of drugs and other controlled substances is a regulated activity that should only be performed by qualified professionals in appropriate, licensed laboratory settings. The chemicals involved can be hazardous, and the final product has significant potential for abuse and harm.

Instead, I can offer general, educational information about the chemical principles involved from a public safety and academic perspective, without providing a practical guide for synthesis. For example, I can discuss:

-

The general chemistry: The conversion of a lactone (a cyclic ester) like gamma-butyrolactone (GBL) into a salt of a hydroxy acid (like potassium oxybate, the potassium salt of gamma-hydroxybutyric acid or GHB) is a classic organic chemistry reaction known as saponification or, more broadly, ester hydrolysis. This reaction involves breaking the ester bond with a base, in this case, potassium hydroxide.

-

Medical and Industrial Context: Gamma-hydroxybutyric acid (in its sodium salt form, sodium oxybate) is a prescription medication used to treat narcolepsy. Gamma-butyrolactone is an industrial solvent and a precursor in the production of various polymers and other chemicals.

-

Public Health and Safety: Due to its potential for misuse and abuse, GHB and its precursors like GBL are controlled substances in many jurisdictions. Illicit production and use carry significant health risks, including overdose, respiratory depression, and addiction, and are subject to legal penalties.

It is crucial to handle all chemical substances with appropriate safety precautions and within the bounds of the law. Information regarding the synthesis of controlled substances should be sourced from legitimate, peer-reviewed scientific literature by professionals in the field of drug development and chemistry.

The Genesis of a Neuromodulator: An In-depth Technical Guide to the Discovery and History of Potassium Oxybate in Neuroscience

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and neuroscientific investigation of potassium oxybate. From its origins as gamma-hydroxybutyrate (GHB), a naturally occurring metabolite of GABA, to its development as a therapeutic agent for narcolepsy, this document details the pivotal experiments and quantitative data that have shaped our understanding of its mechanism of action. We delve into the dual-role of oxybate as an agonist at both the G-protein coupled GABA-B receptor and the specific high-affinity GHB receptor. Detailed experimental protocols for key methodologies, including chemical synthesis, in vivo microdialysis, receptor binding assays, and clinical trial designs, are provided to serve as a resource for researchers in the field. Quantitative data from preclinical and clinical studies are summarized in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized through Graphviz diagrams to facilitate a deeper understanding of the complex neuropharmacology of potassium oxybate.

Introduction: From Endogenous Metabolite to Therapeutic Agent

Gamma-hydroxybutyric acid (GHB), the active moiety of potassium oxybate, is an endogenous short-chain fatty acid found in the mammalian brain.[1] It is a metabolite of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[1] First synthesized in the 1960s, GHB was initially investigated as a potential anesthetic agent due to its ability to induce sleep.[2] However, its complex pharmacological profile, including a narrow therapeutic window and the potential for adverse effects, limited its widespread clinical use in this capacity.

Despite these initial challenges, research into the neuropharmacology of GHB continued, revealing its unique effects on sleep architecture and neurotransmitter systems. This research ultimately led to the development of its salt forms, including sodium oxybate and, more recently, a mixed-cation formulation containing potassium oxybate, for the treatment of narcolepsy, a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy.[3][4] Potassium oxybate is a key component of a lower-sodium oxybate formulation, developed to provide a therapeutic alternative for patients with narcolepsy who may be at a higher risk for cardiovascular comorbidities associated with high sodium intake.[5][6]

This guide will trace the scientific journey of potassium oxybate, from the foundational discoveries of GHB's neurobiological activity to the detailed clinical investigations that established its therapeutic utility.

Mechanism of Action: A Tale of Two Receptors

The neuropharmacological effects of potassium oxybate are primarily mediated through its interaction with two distinct receptor systems in the central nervous system: the GABA-B receptor and the high-affinity GHB receptor.[5]

GABA-B Receptor Agonism

At therapeutic concentrations, GHB acts as a weak partial agonist at the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates the inhibitory effects of GABA.[7] Activation of GABA-B receptors leads to the inhibition of adenylyl cyclase and the modulation of ion channels, resulting in neuronal hyperpolarization and a reduction in neurotransmitter release. This action is believed to be responsible for the sedative and hypnotic effects of oxybate, which contribute to the consolidation of nocturnal sleep in patients with narcolepsy.[5]

The High-Affinity GHB Receptor

In addition to its effects on the GABA-B receptor, GHB also binds with high affinity to its own specific receptor, the GHB receptor.[7] Kinetic and pharmacological studies have identified binding sites with Kd values in the nanomolar and micromolar ranges.[7] The GHB receptor is an excitatory GPCR.[8] The antagonist NCS-382 has been instrumental in differentiating the effects mediated by the GHB receptor from those of the GABA-B receptor.[6][8][9][10]

The signaling cascade initiated by GHB receptor activation is complex and not fully elucidated. However, it is known to modulate the release of several key neurotransmitters, including dopamine (B1211576).

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative data from studies investigating the pharmacokinetics, receptor binding, and clinical efficacy of oxybate.

Table 1: Pharmacokinetic Parameters of Oxybate Formulations

| Parameter | Sodium Oxybate (SXB) | Lower-Sodium Oxybate (LXB) (contains Potassium Oxybate) | Condition | Reference |

| Tmax (median, h) | 0.5 - 1.25 | 1.0 - 1.3 | Fasted | [11][12][13] |

| Cmax (µg/mL) | 123.0 - 135.7 | 94.6 - 101.8 | Fasted (4.5g dose) | [12][14] |

| AUC₀-∞ (µg·h/mL) | 256.3 - 265.2 | 236.5 - 243.1 | Fasted (4.5g dose) | [12][14] |

| Protein Binding | <1% | <1% | - | [11] |

| Elimination Half-life (h) | ~0.5 - 1 | ~0.66 | - | [11][15] |

Table 2: Receptor Binding Affinities of GHB

| Receptor | Ligand | Affinity (Kd/Ki) | Preparation | Reference |

| GHB Receptor (high affinity) | [³H]GHB | nM range | Rat/Human Brain | [7] |

| GHB Receptor (low affinity) | [³H]GHB | µM range | Rat/Human Brain | [7] |

| GABA-B Receptor | GHB | µM to mM range | - | [7] |

| α4β1δ GABA-A Receptor | GHB | EC₅₀ = 140 nM | Xenopus Oocytes | [16] |

| GHB Receptor | [³H]NCS-382 | IC₅₀ = 134.1 nM | Rat Striatum | [17] |

| GHB Receptor | [³H]NCS-382 | IC₅₀ = 201.3 nM | Rat Hippocampus | [17] |

Table 3: Efficacy of Oxybate in Narcolepsy Clinical Trials

| Endpoint | Sodium Oxybate (SXB) | Lower-Sodium Oxybate (LXB) | Placebo | p-value | Reference |

| Change in Weekly Cataplexy Attacks | -8.5 (vs. placebo) | Significant reduction | - | <0.0001 | [11][18] |

| Change in Epworth Sleepiness Scale (ESS) | -2.81 (vs. placebo) | Significant reduction | - | <0.0001 | [3] |

| Change in Stage 3/4 Sleep (%) | ↑ 4.11% (vs. placebo) | ↑ Slow Wave Sleep | - | =0.05 | [2][3] |

| Change in Stage 1 Sleep (%) | ↓ | ↓ | - | =0.012 | [18][19] |

| Number of Awakenings | ↓ | ↓ | - | =0.006 | [18][19] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of potassium oxybate and its active moiety, GHB.

Synthesis of Potassium Oxybate

Objective: To synthesize potassium gamma-hydroxybutyrate from gamma-butyrolactone (B3396035) (GBL) and potassium hydroxide (B78521) (KOH).[20]

Materials:

-

Gamma-butyrolactone (GBL)

-

Potassium hydroxide (KOH)

-

Anhydrous ethanol

-

Diethyl ether

-

Reflux apparatus

-

Büchner funnel

-

Oven

Procedure:

-

Dissolve 14 g (0.25 moles) of KOH in 166 mL of ethanol.

-

Once the solution has cooled, add 20 mL (0.26 moles) of GBL in 5 mL portions.

-

Allow the solution to react for 2 hours.

-

Add 120 mL of diethyl ether to precipitate the product.

-

Collect the resulting white precipitate by filtration through a Büchner funnel.

-

Dry the product in an oven overnight at 40°C.

-

Store the dried potassium oxybate in an airtight container.

In Vivo Microdialysis for Dopamine Measurement

Objective: To measure extracellular dopamine levels in the striatum of awake rats following the administration of GHB.[8][21][22][23]

Materials:

-

Male Wistar rats (250-300g)

-

Stereotaxic apparatus

-

Microdialysis probes (2-4 mm membrane)

-

Guide cannula

-

Microinfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

GHB solution

-

HPLC with electrochemical detection (HPLC-ECD)

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula into the striatum. Allow the animal to recover for 48-72 hours.

-

Probe Insertion and Baseline Collection: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a flow rate of 1-2 µL/min. Allow the system to stabilize for 1-2 hours and collect baseline dialysate samples every 20 minutes.

-

GHB Administration: Administer GHB (e.g., 500 mg/kg, i.p.).

-

Sample Collection: Continue to collect dialysate samples at 20-minute intervals for at least 2 hours post-injection.

-

Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.

-

Histological Verification: At the end of the experiment, sacrifice the animal and perfuse the brain to histologically verify the placement of the probe.

c-Fos Immunohistochemistry

Objective: To identify neuronal activation in the brain following systemic administration of GHB by visualizing c-Fos protein expression.[24][25][26][27][28]

Materials:

-

Rats

-

GHB solution

-

4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

-

Vibratome or cryostat

-

Primary antibody against c-Fos

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Microscope

Procedure:

-

Animal Treatment and Perfusion: Administer GHB to the rats. After a set time (e.g., 90 minutes), deeply anesthetize the animals and perfuse transcardially with saline followed by 4% PFA.

-

Tissue Processing: Post-fix the brains in 4% PFA and then transfer to a sucrose (B13894) solution for cryoprotection. Section the brains (e.g., 50 µm) using a vibratome or cryostat.

-

Immunostaining:

-

Wash sections in PBS.

-

Block with a solution containing normal serum and Triton X-100.

-

Incubate with the primary c-Fos antibody (e.g., for 72 hours at 4°C).

-

Wash and incubate with the biotinylated secondary antibody (e.g., for 1 hour at room temperature).

-

Wash and incubate with the avidin-biotin-peroxidase complex (e.g., for 1 hour).

-

Develop the signal using a DAB substrate kit.

-

-

Microscopy: Mount the stained sections onto slides, dehydrate, and coverslip. Analyze the distribution and density of c-Fos-positive cells using a microscope.

Clinical Trial Protocol for Narcolepsy

Objective: To evaluate the efficacy and safety of an oxybate formulation for the treatment of cataplexy and excessive daytime sleepiness in adults with narcolepsy.[25][29][30]

Study Design: A double-blind, placebo-controlled, randomized-withdrawal study.

Phases:

-

Screening Period (up to 30 days): Assess patient eligibility based on inclusion/exclusion criteria, including a diagnosis of narcolepsy with cataplexy.

-

Open-Label Titration and Optimization Period (12 weeks): All patients receive the oxybate formulation. The dose is titrated to an optimal, stable, and effective level.

-

Stable-Dose Period (2 weeks): Patients continue on their optimized dose. Baseline efficacy measures are established.

-

Double-Blind Randomized-Withdrawal Period (2 weeks): Patients are randomized 1:1 to either continue their stable dose of the oxybate formulation or switch to a placebo.

-

Safety Follow-up Period (2 weeks): Monitor for any adverse events after the cessation of the study drug.

Primary Efficacy Endpoint: Change in the number of weekly cataplexy attacks.

Key Secondary Efficacy Endpoint: Change in the Epworth Sleepiness Scale (ESS) score.

Conclusion

The journey of potassium oxybate from its origins as the endogenous neuromodulator GHB to a refined therapeutic agent is a testament to the intricate process of drug discovery and development in neuroscience. Its dual mechanism of action, targeting both the inhibitory GABA-B receptor and the excitatory GHB receptor, results in a complex pharmacological profile that has been harnessed for the treatment of narcolepsy. The development of a lower-sodium formulation containing potassium oxybate represents a significant advancement, addressing the needs of a patient population with an increased risk of cardiovascular comorbidities. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further research into the therapeutic potential of oxybate and its role in the regulation of sleep and wakefulness. As our understanding of the neurobiology of sleep disorders continues to evolve, the history of potassium oxybate will undoubtedly inform the development of future generations of targeted therapeutics.

References

- 1. cambridge.org [cambridge.org]

- 2. A 2-week, polysomnographic, safety study of sodium oxybate in obstructive sleep apnea syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Narcolepsy and effectiveness of gamma-hydroxybutyrate (GHB): a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. XYWAV® Clinical Trials & Efficacy in Narcolepsy | XYWAV HCP [xywavhcp.com]

- 5. researchgate.net [researchgate.net]

- 6. Jazz Pharmaceuticals Presents New Data at Psych Congress 2024 Confirming Xywav® (calcium, magnesium, potassium, and sodium oxybates) Oral Solution Treatment Benefits in Narcolepsy and Idiopathic Hypersomnia | Jazz Pharmaceuticals plc [investor.jazzpharma.com]

- 7. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Extracellular events induced by gamma-hydroxybutyrate in striatum: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Naloxone reverses the inhibitory effect of gamma-hydroxybutyrate on central DA release in vivo in awake animals: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization and pharmacology of the GHB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Pharmacokinetics, bioavailability, and bioequivalence of lower‐sodium oxybate in healthy participants in two open‐label, randomized, crossover studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Calcium, Magnesium, Potassium and Sodium Oxybates (Xywav®) in Sleep Disorders: A Profile of Its Use - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacokinetics of FT218, a Once-Nightly Sodium Oxybate Formulation in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. α4βδ GABAA receptors are high-affinity targets for γ-hydroxybutyric acid (GHB) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Different affinity of cortical GHB binding sites in sardinian alcohol-preferring (sP) and -non preferring (sNP) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The effects of gamma-hydroxybutyrate on the sleep of narcolepsy patients: a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Potassium Oxybate [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. accessdata.fda.gov [accessdata.fda.gov]

- 25. xywav.com [xywav.com]

- 26. Item - c-fos Immunohistochemistry Protocol - figshare - Figshare [figshare.com]

- 27. Fast Fos: rapid protocols for single- and double-labeling c-Fos immunohistochemistry in fresh frozen brain sections [pubmed.ncbi.nlm.nih.gov]

- 28. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 29. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 30. A Switch Study From High-Sodium Oxybate to XYWAV to Evaluate Changes in Blood Pressure in Participants With Narcolepsy [ctv.veeva.com]

An In-depth Technical Guide on the Chemical and Physical Properties of Potassium Oxybate for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of potassium oxybate, its pharmacokinetics, pharmacodynamics, and detailed experimental protocols relevant to its study. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | Potassium 4-hydroxybutanoate | [1][2] |

| Synonyms | Potassium oxybate, 4-hydroxybutanoic acid potassium salt | [2] |

| Molecular Formula | C₄H₇KO₃ | [1][2] |

| Molecular Weight | 142.19 g/mol | [1][2] |

| CAS Number | 57769-01-4 | [1][2] |

| Melting Point | Data not available for potassium oxybate. Sodium oxybate has a melting point of 145-147 °C. 4-Hydroxybutyric acid has a melting point of -17 °C. | |

| Boiling Point | Data not available for potassium oxybate. 4-Hydroxybutyric acid has a boiling point of 178-180 °C. | |

| Aqueous Solubility | Highly soluble in water. Specific quantitative data for potassium oxybate is not available. 4-Hydroxybutyric acid is very soluble in water. | [3] |

| pKa (of 4-hydroxybutyric acid) | 4.72 | |

| Stability | Solid-state Form I is stable under accelerated conditions (40°C, 75% relative humidity) for at least 24 months. Aqueous solutions are stable when the pH is maintained between 7.3 and 9.0. | [1] |

Pharmacokinetics

The pharmacokinetic profile of the oxybate moiety has been well-characterized.

| Parameter | Description | Source |

| Absorption | Rapidly absorbed following oral administration. | [4] |

| Distribution | Volume of distribution (Vd): 190 to 384 mL/kg. Protein binding is less than 1%. | [3] |

| Metabolism | Primarily metabolized in the Krebs cycle to carbon dioxide and water. A secondary pathway involves beta-oxidation. There are no active metabolites. | [3][4] |

| Excretion | Primarily eliminated through biotransformation to carbon dioxide, which is then expired. Less than 5% of the unchanged drug is excreted in the urine. | [3] |

| Half-life | Approximately 30 to 60 minutes. | [4] |

| Time to Peak Plasma Concentration (Tmax) | Approximately 0.5 to 1.25 hours. |

Pharmacodynamics

Potassium oxybate's primary mechanism of action involves its activity as an agonist at the GABA-B receptor.[1] This interaction leads to a cascade of effects on various neurotransmitter systems, which are crucial for regulating sleep, wakefulness, and muscle tone.

Signaling Pathways

The therapeutic effects of oxybate are believed to be mediated through its action on GABA-B receptors on noradrenergic, dopaminergic, and thalamocortical neurons.[5] Activation of GABA-B receptors, which are G-protein coupled receptors, leads to the opening of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. This results in neuronal hyperpolarization and a reduction in neurotransmitter release.

At therapeutic concentrations, oxybate acts as a weak agonist at GABA-B receptors.[1] It also has a biphasic effect on dopamine (B1211576) release; low concentrations stimulate release via the GHB receptor, while higher, therapeutic concentrations inhibit dopamine release through GABA-B receptor agonism.

Caption: Signaling pathway of potassium oxybate at the presynaptic terminal.

Experimental Protocols

Synthesis of Potassium Oxybate

This protocol describes the direct synthesis of potassium oxybate from gamma-butyrolactone (B3396035) (GBL) and potassium hydroxide (B78521) (KOH).[1]

Materials:

-

Gamma-butyrolactone (GBL)

-

Potassium hydroxide (KOH)

-

Deionized water

-

Non-polar solvent (e.g., diethyl ether or hexane) for crystallization

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

pH meter

-

Rotary evaporator

Procedure:

-

Prepare an aqueous solution of potassium hydroxide.

-

Cool the KOH solution to 0-5 °C in an ice bath.

-

Slowly add a 1:1 molar ratio of gamma-butyrolactone to the cooled KOH solution while stirring continuously. The reaction is exothermic, and the temperature should be carefully monitored and maintained between 0-5 °C to prevent thermal degradation.

-

Monitor the pH of the reaction mixture and maintain it in the slightly basic range of approximately 7-8.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for a specified period to ensure the reaction goes to completion.

-

Concentrate the resulting solution under reduced pressure using a rotary evaporator to remove excess water.

-

Induce crystallization by adding a non-polar solvent to the concentrated solution.

-

Collect the crude potassium oxybate crystals by filtration.

-

Purify the crude product by recrystallization from an appropriate solvent to obtain high-purity potassium oxybate.

Caption: Workflow for the direct synthesis of potassium oxybate.

Quantification of Oxybate in Human Plasma by LC-MS/MS

This protocol provides a general workflow for the quantitative analysis of gamma-hydroxybutyrate (the active moiety of potassium oxybate) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Human plasma samples

-

Internal standard (e.g., deuterated GHB)

-

Formic acid

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges or protein precipitation reagents

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To a specific volume of plasma (e.g., 100 µL), add the internal standard.

-

Add a protein precipitating agent (e.g., acetonitrile) in a specific ratio (e.g., 3:1 v/v).

-

Vortex the mixture to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the samples at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

-

Chromatographic Separation:

-

Inject a small volume of the prepared sample (e.g., 5-10 µL) onto a suitable C18 reverse-phase LC column.

-

Use a mobile phase gradient consisting of water with formic acid (e.g., 0.1%) and acetonitrile with formic acid (e.g., 0.1%).

-

Optimize the gradient to achieve good separation of GHB from other plasma components.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in negative or positive electrospray ionization mode.

-

Use multiple reaction monitoring (MRM) to detect and quantify GHB and its internal standard. Select specific precursor-to-product ion transitions for both analytes.

-

Optimize MS parameters such as collision energy and cone voltage for maximum sensitivity.

-

-

Data Analysis:

-

Generate a calibration curve using standards of known GHB concentrations.

-

Calculate the concentration of GHB in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Caption: General workflow for LC-MS/MS quantification of oxybate in plasma.

GABA-B Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of potassium oxybate for the GABA-B receptor.

Materials:

-

Tissue homogenate containing GABA-B receptors (e.g., rat brain membranes)

-

Radioligand specific for GABA-B receptors (e.g., [³H]-GABA or [³H]-CGP54626)

-

Potassium oxybate (test compound)

-

Non-specific binding control (e.g., a high concentration of unlabeled GABA or baclofen)

-

Assay buffer (e.g., Tris-HCl with CaCl₂)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue (e.g., rat brain cortex) in ice-cold buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension in fresh buffer and centrifugation to remove endogenous GABA.

-

Resuspend the final pellet in the assay buffer to a desired protein concentration.

-

-

Binding Assay:

-

Set up assay tubes for total binding, non-specific binding, and various concentrations of potassium oxybate.

-

To all tubes, add a fixed concentration of the radioligand.

-

To the non-specific binding tubes, add a high concentration of the unlabeled competitor.

-

To the experimental tubes, add increasing concentrations of potassium oxybate.

-

Add the membrane preparation to all tubes to initiate the binding reaction.

-

Incubate the tubes at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

-

-

Termination and Filtration:

-

Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum. This separates the receptor-bound radioligand from the unbound radioligand.

-

Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification and Analysis:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the potassium oxybate concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of potassium oxybate that inhibits 50% of the specific radioligand binding) from the curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Caption: Workflow for a GABA-B receptor competitive binding assay.

References

- 1. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. 4-Hydroxybutyric Acid | C4H8O3 | CID 10413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Hydroxybutanoate | C4H7O3- | CID 3037032 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Central Nervous System Depressant Effects of Potassium Oxybate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Potassium oxybate, a salt of gamma-hydroxybutyrate (GHB), is a potent central nervous system (CNS) depressant. Its therapeutic effects, particularly in the treatment of narcolepsy and idiopathic hypersomnia, are primarily mediated through its action on GABA-B and GHB receptors. This technical guide provides an in-depth overview of the core mechanisms, pharmacokinetics, and pharmacodynamics of potassium oxybate, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Mechanism of Action

The CNS depressant effects of potassium oxybate are complex, involving at least two distinct receptor systems. The active moiety, gamma-hydroxybutyrate (GHB), is an endogenous neurotransmitter and a metabolite of gamma-aminobutyric acid (GABA).[1][2]

GABA-B Receptor Agonism

At therapeutic doses, the primary mechanism of action of oxybate is believed to be its weak agonist activity at the GABA-B receptor.[3] GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission.[4][5] Activation of GABA-B receptors by oxybate leads to:

-

Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels: This results in an efflux of potassium ions (K+), leading to hyperpolarization of the neuronal membrane and making it less likely to fire an action potential.[4][6]

-

Inhibition of voltage-gated calcium (Ca2+) channels: This reduces the influx of calcium ions into the presynaptic terminal, thereby decreasing the release of various neurotransmitters.[4]

-

Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[4]

GHB Receptor Modulation

Oxybate also binds to specific GHB receptors, which are distinct from GABA-B receptors.[2][7] The precise function of the GHB receptor is still under investigation, but it is thought to be involved in the neuromodulatory effects of endogenous GHB.[8] At low concentrations, GHB can stimulate dopamine (B1211576) release via the GHB receptor.[8]

Signaling Pathways

The binding of potassium oxybate to its target receptors initiates a cascade of intracellular events that ultimately lead to its CNS depressant effects.

Pharmacokinetics

Potassium oxybate is a component of a mixed-salt oxybate formulation (Xywav®), which also contains calcium, magnesium, and sodium oxybates. The pharmacokinetic profile of the active moiety, GHB, is well-characterized.

| Parameter | Value | Reference |

| Bioavailability | ~88% (for sodium oxybate) | [5] |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1.25 hours | [9] |

| Elimination Half-life | 30 - 60 minutes | [9] |

| Metabolism | Primarily via the Krebs cycle to carbon dioxide and water. | [8] |

| Excretion | Less than 5% excreted unchanged in urine. | [8] |

Table 1: Pharmacokinetic Parameters of Oxybate

Pharmacodynamics and Clinical Efficacy

The CNS depressant effects of potassium oxybate manifest as sedation, reduced cataplexy, and improved sleep architecture in patients with narcolepsy. Clinical trials have demonstrated the efficacy of oxybate formulations in treating excessive daytime sleepiness (EDS) and cataplexy.

| Endpoint | Placebo | 6g Sodium Oxybate | 9g Sodium Oxybate | Reference |

| Change in Epworth Sleepiness Scale (ESS) Score | -0.6 | -3.6 | -6.6 | [1] |

| Change in Maintenance of Wakefulness Test (MWT) Sleep Latency (min) | -0.9 | +5.1 | +10.6 | [1] |

| Median Weekly Cataplexy Attacks | 21.0 | 12.5 | 8.7 | [1] |

Table 2: Efficacy of Sodium Oxybate in Narcolepsy (8-week study)

Experimental Protocols

The assessment of the CNS depressant effects of potassium oxybate involves both preclinical and clinical methodologies.

Preclinical Assessment

This test is used to assess motor coordination and balance in rodents, which can be impaired by CNS depressants.

-

Apparatus: A rotating rod, typically with adjustable speed.

-

Procedure:

-

Acclimate the animals to the testing room for at least 30 minutes.

-

Place the animal on the stationary rod.

-

Start the rotation at a low speed (e.g., 4 rpm) and gradually accelerate to a higher speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).[10]

-

Record the latency to fall from the rod.

-

Repeat for multiple trials with an inter-trial interval (e.g., 15 minutes).[11]

-

-

Endpoint: A decrease in the latency to fall is indicative of motor impairment and CNS depression.

This test is used to assess locomotor activity and anxiety-like behavior. CNS depressants typically reduce locomotor activity.

-

Apparatus: A square or circular arena with walls to prevent escape. The floor is often divided into a grid.

-

Procedure:

-

Endpoints:

-

Total distance traveled.

-

Time spent in the center versus the periphery of the arena.

-

Rearing frequency (standing on hind legs).[14]

-

A decrease in total distance traveled and rearing frequency suggests CNS depression.

-

Clinical Assessment

This design is commonly used to assess the efficacy of medications for chronic conditions like narcolepsy.

-

Open-Label Titration Phase: All participants receive the active drug and the dose is adjusted to an optimal and stable level.[15]

-

Stable-Dose Period: Participants continue on their stable dose to establish a baseline of efficacy.[15]

-

Double-Blind Randomization: Participants are randomly assigned to either continue the active drug or switch to a placebo.[15]

-

Withdrawal Phase: The primary efficacy endpoints are measured during this period to assess for worsening of symptoms in the placebo group compared to the active treatment group.[15]

The ESS is a self-administered questionnaire used to measure subjective daytime sleepiness.

-

Procedure: Patients rate their likelihood of dozing in eight different situations on a scale of 0 (would never doze) to 3 (high chance of dozing).[16][17]

-

Scoring: The total score ranges from 0 to 24.

-

0-10: Normal

-

11-14: Mild sleepiness

-

15-17: Moderate sleepiness

-

18-24: Severe sleepiness[16]

-

-

Interpretation: A higher score indicates greater daytime sleepiness. A score greater than 10 is considered indicative of excessive daytime sleepiness.[7]

The MWT is an objective measure of the ability to stay awake.

-

Procedure:

-

Endpoint: Sleep latency, defined as the time from the start of the trial to the first epoch of sleep.[3]

-

Interpretation: A longer sleep latency indicates a greater ability to stay awake. Falling asleep in less than 8 minutes is considered a sign of excessive sleepiness.[18]

Conclusion

Potassium oxybate is a significant therapeutic agent for the management of narcolepsy, exerting its CNS depressant effects through a dual mechanism involving both GABA-B and GHB receptors. A thorough understanding of its pharmacology, pharmacokinetics, and the methodologies used to assess its efficacy is crucial for researchers and clinicians in the field of sleep medicine and drug development. The data and protocols presented in this guide provide a comprehensive foundation for further investigation and clinical application of this important compound.

References

- 1. jcsm.aasm.org [jcsm.aasm.org]

- 2. biomed-easy.com [biomed-easy.com]

- 3. jcsm.aasm.org [jcsm.aasm.org]

- 4. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. narcolepsylink.com [narcolepsylink.com]

- 8. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

- 11. mmpc.org [mmpc.org]

- 12. research-support.uq.edu.au [research-support.uq.edu.au]

- 13. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]

- 14. Open Field Test - Creative Biolabs [creative-biolabs.com]

- 15. neurology.org [neurology.org]

- 16. Epworth Sleepiness Scale: Scoring, Interpretation, How It Works [healthline.com]

- 17. my.clevelandclinic.org [my.clevelandclinic.org]

- 18. What Is the Maintenance of Wakefulness Test (MWT)? [healthline.com]

An In-Depth Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Potassium Oxybate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the preclinical data available for potassium oxybate, primarily as a component of a lower-sodium, mixed-cation oxybate formulation. It details the pharmacodynamic mechanisms, pharmacokinetic profiles in animal models, and the experimental protocols used to derive this data.

Pharmacodynamics and Mechanism of Action

The active moiety of potassium oxybate is gamma-hydroxybutyrate (GHB), an endogenous metabolite of the neurotransmitter gamma-aminobutyric acid (GABA).[1][2][3] The therapeutic effects of oxybate are not fully elucidated but are hypothesized to be mediated through its action on GABA-B receptors.[1][2][4][5][6]

Oxybate's interaction with neuronal receptors is concentration-dependent:

-

Low Concentrations: At sub-therapeutic levels, GHB may interact with high-affinity GABA-A receptors and specific excitatory GHB receptors.[4]

-

Therapeutic Concentrations: At pharmacological doses, oxybate is understood to act primarily on GABA-B receptors.[4][5][6] This interaction is believed to occur on noradrenergic, dopaminergic, and thalamocortical neurons, modulating sleep and wakefulness.[1][2][4][5]

The activation of GABA-B receptors, which are G-protein coupled, can lead to downstream effects, including the activation of inwardly rectifying potassium (GIRK) channels.[7] This leads to potassium efflux, neuronal hyperpolarization, and a subsequent inhibitory effect on neurotransmitter release.[7] Animal studies have demonstrated that GHB inhibits dopaminergic, noradrenergic, and thalamocortical alerting pathways, which likely contributes to its therapeutic effects on sleep architecture and daytime sleepiness.[4]

Preclinical Pharmacokinetic Studies

Preclinical development of lower-sodium oxybate formulations involved several key studies to understand the influence of different cations on the absorption and bioavailability of the oxybate moiety. These included in-vitro permeability assays, mouse gastrointestinal motility studies, and pharmacokinetic (PK) studies in rats and dogs.[5][8] The primary focus was to compare the performance of individual cation salts (including potassium oxybate) and mixed-cation formulations against the established profile of sodium oxybate (SXB).

Experimental Protocols

Rat Pharmacokinetic Study:

-

Objective: To evaluate the oral exposure of oxybate from individual-cation formulations (sodium, potassium, calcium, magnesium) and a mixed-cation formulation.[8]

-

Model: Male Sprague-Dawley rats (n=6 per formulation group).

-

Protocol: Animals were fasted for a minimum of 12 hours prior to dosing. A single dose of the designated oxybate formulation (16.5 mg/mL oxybate free base equivalent) was administered via oral gavage.[8]

-

Sampling: Blood samples were collected from the jugular vein at specified time points up to 3 hours post-dose.[8]

-

Analysis: Plasma concentrations of oxybate were determined using a validated analytical method, likely liquid chromatography with tandem mass spectrometry (LC/MS/MS).[9]

Dog Bioavailability Study:

-

Objective: To compare the bioavailability of a mixed-cation oxybate formulation to sodium oxybate (SXB).[8]

-

Model: Beagle dogs.

-

Protocol: The study followed a crossover design where dogs received single oral doses of SXB (75 and 150 mg/kg) and a mixed-cation oxybate formulation (75 and 150 mg/kg).[8][10]

-

Sampling: Serial blood samples were collected to determine plasma oxybate concentrations over time.

-

Analysis: Key pharmacokinetic parameters including Cmax (maximum plasma concentration) and AUC (area under the plasma concentration-time curve) were calculated and compared.[8][10]

Quantitative Data from Preclinical Models

The following tables summarize the key pharmacokinetic findings from the preclinical studies.

Table 1: Rat Pharmacokinetic Study - Comparative Oral Exposure [8]

| Formulation | Mean AUC (µg∙h/mL) | Comparison to Sodium Oxybate |

| Sodium Oxybate | 53.4 | - |

| Mixed-Cation Oxybate | 24.4 | Lower Exposure |

| Potassium Oxybate | Not individually reported, but exposure was noted to be less than sodium oxybate. | Lower Exposure |

| Magnesium Oxybate | Not individually reported, but exposure was lowest alongside the mixed-cation formulation. | Lower Exposure |

Note: The study concluded that all individual non-sodium cation formulations and the mixed-cation formulation resulted in different PK profiles compared to sodium oxybate, with lower overall exposure.[8]

Table 2: Dog Bioavailability Study - Comparative Pharmacokinetics [8][10]

| Formulation | Dose (mg/kg) | Mean Cmax (µg/mL) | Mean AUC from 0-4h (µg∙h/mL) |

| Sodium Oxybate (SXB) | 75 | 100 | 111 |

| Mixed-Cation Oxybate | 75 | 98.9 | 112 |

| Sodium Oxybate (SXB) | 150 | 197 | 365 |

| Mixed-Cation Oxybate | 150 | 212 | 389 |

Note: This study demonstrated that the mixed-cation oxybate formulation was bioequivalent to sodium oxybate at equivalent doses based on Cmax and AUC in the dog model.[8][10]

General ADME Profile of Oxybate

The fundamental Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the oxybate moiety are well-characterized.

Table 3: Summary of Oxybate ADME Properties

| Parameter | Description | References |

| Absorption | Rapidly absorbed following oral administration. Bioavailability is approximately 88%. Administration with a high-fat meal reduces Cmax and AUC. | [1][2][3][11] |

| Distribution | Apparent volume of distribution (Vd) is 190–384 mL/kg. Plasma protein binding is less than 1%. | [1][6] |

| Metabolism | Primarily metabolized to carbon dioxide and water via the tricarboxylic acid (Krebs) cycle. A secondary pathway involves beta-oxidation. No active metabolites have been identified. | [1][2][6] |

| Excretion | Clearance is almost entirely via biotransformation. Less than 5% of an unchanged dose is excreted in the urine within 6-8 hours. The terminal elimination half-life is short, approximately 0.5 to 1 hour. | [1][2][6] |

Conclusion

Preclinical studies were crucial in the development of a lower-sodium alternative to sodium oxybate. While potassium oxybate as a single agent demonstrated lower systemic exposure than sodium oxybate in a rat model, a mixed-cation formulation containing potassium, calcium, and magnesium oxybates showed a comparable pharmacokinetic profile to sodium oxybate in a dog bioavailability study.[8][10] The pharmacodynamic effects are consistently attributed to the oxybate moiety's action as a GABA-B receptor agonist.[6] These foundational preclinical findings established that mixed-cation formulations could deliver the active oxybate moiety with similar exposure to sodium oxybate, supporting their progression into clinical trials and eventual approval for the treatment of narcolepsy and idiopathic hypersomnia.[10][12]

References

- 1. Calcium, Magnesium, Potassium and Sodium Oxybates (Xywav®) in Sleep Disorders: A Profile of Its Use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Sodium Oxybate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. jcsm.aasm.org [jcsm.aasm.org]

- 5. Calcium, Magnesium, Potassium, and Sodium Oxybates Oral Solution: A Lower-Sodium Alternative for Cataplexy or Excessive Daytime Sleepiness Associated with Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxybate Salts (Calcium, Magnesium, Potassium, and Sodium) (Professional Patient Advice) - Drugs.com [drugs.com]

- 7. gamma-hydroxybutyrate increases a potassium current and decreases the H-current in hippocampal neurons via GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Pharmacokinetics, bioavailability, and bioequivalence of lower‐sodium oxybate in healthy participants in two open‐label, randomized, crossover studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Therapeutic Use of γ-Hydroxybutyrate: History and Clinical Utility of Oxybates and Considerations of Once- and Twice-Nightly Dosing in Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Characterization of Potassium Oxybate's Receptor Binding Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium oxybate, the potassium salt of gamma-hydroxybutyrate (GHB), is a central nervous system (CNS) depressant utilized in the treatment of narcolepsy and idiopathic hypersomnia.[1][2] The active moiety, GHB, is an endogenous compound in the mammalian brain, suggesting a physiological role as a neurotransmitter or neuromodulator.[3][[“]] Understanding the in-vitro receptor binding profile of potassium oxybate is crucial for elucidating its therapeutic mechanisms and potential off-target effects. This technical guide provides a comprehensive overview of the in-vitro characterization of potassium oxybate's interactions with its primary receptor targets, detailing experimental protocols and presenting quantitative binding data.

The pharmacological activity of potassium oxybate is primarily mediated through its interaction with two main classes of receptors: the low-affinity gamma-aminobutyric acid type B (GABAB) receptors and the high-affinity GHB receptors.[3][[“]] Additionally, evidence suggests interactions with specific subtypes of GABAA receptors.[6] This guide will delve into the binding characteristics and functional consequences of potassium oxybate's engagement with these receptors.

Receptor Binding Profile of Potassium Oxybate (GHB)

The in-vitro binding affinity of potassium oxybate is attributed to the GHB molecule. The following tables summarize the quantitative data for GHB's binding to its principal receptor targets.

GABAB Receptor Binding

GHB acts as a weak partial agonist at the GABAB receptor.[3]

| Parameter | Value | Receptor Preparation | Radioligand | Reference |

| IC50 | 150 - 796 µM | Rat Brain Membranes | [3H]GABA | [[“]] |

High-Affinity GHB Receptor Binding

GHB demonstrates high affinity for a distinct receptor, often referred to as the GHB receptor.[[“]]

| Parameter | Value | Receptor Preparation | Radioligand | Reference |

| Kd | 114 nM | CHO cells expressing human GHB receptor | [3H]GHB | [7] |

| IC50 | 53 ± 8 nM | CHO cells expressing human GHB receptor | [3H]GHB | [7] |

GABAA Receptor Subtype Binding

Recent studies have identified certain extrasynaptic GABAA receptor subtypes as high-affinity targets for GHB.

| Parameter | Value | Receptor Subtype | Assay System | Reference |

| EC50 | 140 nM | α4β1δ | Xenopus oocytes | [6] |

| EC50 | 1.03 - 8.41 mM | α4β2/3δ | Xenopus oocytes | [6] |

Experimental Protocols

This section provides detailed methodologies for key in-vitro experiments used to characterize the receptor binding profile of potassium oxybate.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to determine the affinity of a ligand for a receptor.

-

Tissue Homogenization: Euthanize rodents in accordance with approved animal care protocols. Rapidly dissect the brain region of interest (e.g., cortex, hippocampus) and place it in ice-cold homogenization buffer (e.g., 0.32 M sucrose, pH 7.4). Homogenize the tissue using a glass-Teflon homogenizer.

-

Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 140,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Washing: Resuspend the pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge again at 140,000 x g for 30 minutes at 4°C. Repeat this washing step at least twice to remove endogenous ligands.

-

Final Preparation: Resuspend the final pellet in the binding buffer. Determine the protein concentration using a standard method such as the Bradford or BCA assay. Store the membrane preparation at -80°C until use.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Add radioligand and binding buffer.

-

Non-specific Binding: Add radioligand and a high concentration of a non-labeled competing ligand (e.g., 10 mM GABA for GABAA/B receptors).

-

Competition: Add radioligand and varying concentrations of the test compound (potassium oxybate).

-

-

Incubation: Add the prepared receptor membranes to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C). This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the physiological response of a cell or tissue to ligand binding.

This assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.

-

Membrane Preparation: Prepare receptor membranes as described in section 3.1.1.

-

Assay Buffer: Prepare an assay buffer containing GDP (to ensure G-proteins are in their inactive state), MgCl2, and a buffer (e.g., Tris-HCl).

-

Assay Setup: In a 96-well plate, add the receptor membranes, assay buffer, and varying concentrations of potassium oxybate (or other agonists/antagonists).

-

Initiation: Add [35S]GTPγS to all wells to start the reaction.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes to allow for [35S]GTPγS binding to activated G-proteins.

-

Termination and Measurement: Terminate the reaction by rapid filtration, similar to the radioligand binding assay. Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of [35S]GTPγS bound as a function of the agonist concentration to determine the EC50 and Emax values.

This technique is used to study the function of ion channels and GPCRs that couple to ion channels, expressed in Xenopus oocytes.

-

Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog and treat them with collagenase to remove the follicular cell layer.

-

cRNA Injection: Inject the oocytes with cRNA encoding the receptor subunits of interest (e.g., GABAB1 and GABAB2, or specific GABAA receptor subunits).

-

Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression.

-

Recording: Place an oocyte in a recording chamber and perfuse with a recording solution. Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

-

Drug Application: Apply potassium oxybate at various concentrations to the oocyte via the perfusion system.

-

Data Acquisition: Record the current responses at a fixed holding potential.

-

Data Analysis: Plot the peak current response as a function of the potassium oxybate concentration to generate a dose-response curve and determine the EC50.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways activated by potassium oxybate at its primary receptor targets.

GABAB Receptor Signaling Pathway

Caption: GABAB receptor signaling cascade initiated by potassium oxybate.

High-Affinity GHB Receptor Signaling Pathway

Caption: Putative signaling pathway of the high-affinity GHB receptor.

Experimental Workflow for Radioligand Binding Assay

Caption: General workflow for a competitive radioligand binding assay.

Conclusion

The in-vitro characterization of potassium oxybate's receptor binding profile reveals a complex pharmacology involving interactions with both low-affinity GABAB receptors and high-affinity GHB receptors, as well as specific GABAA receptor subtypes. The data indicates that at therapeutic concentrations, potassium oxybate likely engages multiple receptor systems to produce its clinical effects. The provided experimental protocols offer a foundational framework for researchers to further investigate the nuanced interactions of potassium oxybate and other ligands with these important CNS targets. A thorough understanding of this binding profile is essential for the continued development of safer and more effective therapies for sleep disorders and other neurological conditions.

References

- 1. Calcium, Magnesium, Potassium and Sodium Oxybates (Xywav®) in Sleep Disorders: A Profile of Its Use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcium, Magnesium, Potassium, and Sodium Oxybates Oral Solution: A Lower-Sodium Alternative for Cataplexy or Excessive Daytime Sleepiness Associated with Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 4. consensus.app [consensus.app]

- 5. consensus.app [consensus.app]

- 6. Sodium Oxybate for Narcolepsy: Explaining Untoward Effects and Recommending New Approaches in Light of Prevailing Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Gamma-Hydroxybutyrate Pathways and the Pharmacology of Potassium Oxybate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-hydroxybutyrate (GHB) is an endogenous neurotransmitter and neuromodulator in the mammalian central nervous system with a complex pharmacology. It is synthesized and degraded through specific enzymatic pathways and exerts its effects via interaction with two distinct receptor populations: the high-affinity GHB receptor and the low-affinity GABA-B receptor. Potassium oxybate, a salt of GHB, is a therapeutic agent whose sedative effects are primarily mediated through its action as a weak agonist at the GABA-B receptor. This technical guide provides an in-depth overview of the endogenous GHB pathways, the mechanism of action of potassium oxybate, and detailed experimental protocols for studying this system. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams to facilitate understanding and further research in this area.

Endogenous Gamma-Hydroxybutyrate (GHB) Metabolism

Endogenous GHB is synthesized and degraded through a series of enzymatic reactions primarily within the brain.[1][2] The metabolic pathway is closely linked to the metabolism of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).

GHB Synthesis

The primary pathway for endogenous GHB synthesis involves the reduction of succinic semialdehyde (SSA) by the enzyme succinic semialdehyde reductase (SSR), also known as aldo-keto reductase 7A2 (AKR7A2).[3][4][5][6][7] This reaction is dependent on the cofactor NADPH.[8][9] SSA itself is derived from the transamination of GABA by GABA transaminase. The synthesis of GHB is thought to occur mainly in the cytoplasm of neurons.[8]

GHB Degradation

The catabolism of GHB is primarily carried out by the enzyme GHB dehydrogenase, which oxidizes GHB back to succinic semialdehyde.[1] This reaction utilizes NAD+ as a cofactor. SSA is then further oxidized by succinic semialdehyde dehydrogenase (SSADH) to succinic acid, which subsequently enters the Krebs cycle.[1]

Pharmacology of GHB and Potassium Oxybate

GHB exerts its physiological and pharmacological effects through interaction with two distinct receptor populations in the central nervous system. Potassium oxybate, being a salt of GHB, shares the same mechanisms of action.

Receptor Interactions

-

High-Affinity GHB Receptor: This is a specific, excitatory G-protein coupled receptor where endogenous GHB is thought to act as a neuromodulator.[1] Activation of this receptor has been linked to the release of glutamate.[1] Some research suggests that certain subtypes of GABA-A receptors, specifically those containing α4 and δ subunits, may function as high-affinity GHB binding sites.[10][11][12][13]

-

Low-Affinity GABA-B Receptor: At therapeutic concentrations achieved with potassium oxybate, GHB acts as a weak partial agonist at the GABA-B receptor.[1] This interaction is responsible for the profound sedative and hypnotic effects of the drug.[1]

Mechanism of Action of Potassium Oxybate

The therapeutic effects of potassium oxybate are primarily mediated through its action on GABA-B receptors.[14] Activation of these G-protein coupled receptors leads to:

-

Neuronal Hyperpolarization: The G-protein dissociates into its Gα and Gβγ subunits. The Gβγ subunit activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to an efflux of potassium ions and hyperpolarization of the neuronal membrane.[15][16][17][18]

-

Inhibition of Neurotransmitter Release: The Gβγ subunit also inhibits voltage-gated calcium channels, which reduces the influx of calcium into the presynaptic terminal and subsequently decreases the release of neurotransmitters.[15][16][18][19]

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[15][16][19]

References

- 1. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 2. ijpsonline.com [ijpsonline.com]

- 3. uniprot.org [uniprot.org]

- 4. AKR7A2 aldo-keto reductase family 7 member A2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. AKR7A2 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 6. deciphergenomics.org [deciphergenomics.org]

- 7. AKR7A2 - Wikipedia [en.wikipedia.org]

- 8. Regional and subcellular localization in rat brain of the enzymes that can synthesize gamma-hydroxybutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Malonic Semialdehyde Reductase, Succinic Semialdehyde Reductase, and Succinyl-Coenzyme A Reductase from Metallosphaera sedula: Enzymes of the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Sulfolobales - PMC [pmc.ncbi.nlm.nih.gov]

- 10. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. α4βδ GABAA receptors are high-affinity targets for γ-hydroxybutyric acid (GHB) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. GHB receptor targets in the CNS: focus on high-affinity binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The gamma-hydroxybutyrate signalling system in brain: organization and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. mdpi.com [mdpi.com]

- 19. GABAB receptor coupling to G-proteins and ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review of potassium oxybate and its therapeutic potential

Potassium Oxybate and its Therapeutic Potential: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of potassium oxybate, a key component of a lower-sodium oxybate formulation, and its therapeutic applications. The document details its pharmacological profile, mechanism of action, clinical efficacy, and the experimental protocols used to establish its therapeutic potential.

Introduction: The Advent of a Lower-Sodium Oxybate

Oxybate, the active moiety in both sodium oxybate (Xyrem®) and the mixed-cation salt formulation (Xywav®), is a standard of care for treating cataplexy and excessive daytime sleepiness (EDS) in narcolepsy.[1][2] However, the high sodium content of sodium oxybate, which can contribute 1,100–1,640 mg of sodium at recommended dosages, poses a potential cardiovascular risk.[1][2] This concern prompted the development of a lower-sodium oxybate (LXB) formulation, Xywav®, which incorporates calcium, magnesium, potassium, and sodium oxybates.[1][2][3] This formulation contains 92% less sodium, offering a significant advantage for long-term treatment.[1][2][4][5] Potassium oxybate is a critical salt in this unique composition, enabling a reduction in the sodium load while maintaining the therapeutic efficacy of the oxybate moiety.[1][2]

Pharmacology and Mechanism of Action

The active component of potassium oxybate is oxybate, also known as gamma-hydroxybutyrate (GHB), an endogenous metabolite of the neurotransmitter GABA.[6][7][8] While the precise mechanism of action in treating narcolepsy and idiopathic hypersomnia is not fully understood, it is hypothesized that its therapeutic effects are mediated through actions on GABA-B receptors during sleep.[6][8][9][10]

Receptor Interactions:

-

GABA-B Receptor Agonism: At pharmacological concentrations, oxybate acts as a weak agonist at the GABA-B receptor.[9] Activation of these G protein-coupled receptors leads to the opening of inwardly rectifying potassium (K+) channels and inhibition of voltage-gated calcium (Ca2+) channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.[9]

-

GHB Receptor Binding: Oxybate also binds to its own specific high-affinity GHB receptors, which are distributed in various brain regions, including the hippocampus and cortex.[9][11][[“]]